molecular formula C15H22N2OS B7466054 N-cyclohexyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

N-cyclohexyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

Cat. No.: B7466054
M. Wt: 278.4 g/mol
InChI Key: XFMNWYZGSONYMT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound that features a cyclohexyl group and a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and an appropriate aldehyde or ketone under acidic or basic conditions.

    Acylation: The thieno[3,2-c]pyridine core is then acylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to introduce the acetamide group.

    N-Cyclohexylation: Finally, the acetamide derivative is reacted with cyclohexylamine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thieno[3,2-c]pyridine moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the thieno[3,2-c]pyridine moiety.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted acetamide derivatives with various functional groups.

Scientific Research Applications

N-cyclohexyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and as an anti-inflammatory agent.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-c]pyridine moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: A thienopyridine derivative used as an antiplatelet agent.

    Ticlopidine: Another thienopyridine derivative with antiplatelet activity.

    Prasugrel: A third thienopyridine derivative used in the prevention of thrombotic cardiovascular events.

Uniqueness

N-cyclohexyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is unique due to its specific structural features, including the cyclohexyl group and the acetamide linkage, which may confer distinct biological activities and chemical properties compared to other thienopyridine derivatives.

Properties

IUPAC Name

N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c18-15(16-13-4-2-1-3-5-13)11-17-8-6-14-12(10-17)7-9-19-14/h7,9,13H,1-6,8,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMNWYZGSONYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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